![molecular formula C18H15N3O3S B300561 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B300561.png)
2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide, also known as PPARγ agonist, is a chemical compound that has been widely researched in recent years. It is a thiazolidinedione derivative that has shown promising results in the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Mécanisme D'action
The mechanism of action of 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves the activation of 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamideγ, which is a transcription factor that regulates gene expression. 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamideγ activation leads to the upregulation of genes involved in glucose and lipid metabolism, such as adiponectin and fatty acid transporters. This leads to improved insulin sensitivity, decreased inflammation, and decreased adiposity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide include improved glucose and lipid metabolism, reduced inflammation, and decreased adiposity. It has been shown to improve insulin sensitivity and reduce insulin resistance in animal models of type 2 diabetes. Additionally, it has been shown to reduce inflammation and decrease adiposity in obese animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide in lab experiments include its ability to activate 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamideγ and improve glucose and lipid metabolism. It has also been shown to have anti-cancer and anti-inflammatory properties. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
For research on 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide include its potential use in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Additionally, it may have potential applications in cancer and inflammatory diseases. Further research is needed to determine its safety and efficacy in humans, as well as its potential for drug development.
Méthodes De Synthèse
The synthesis of 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide involves the reaction of 3-methylbenzylamine with ethyl 2-bromoacetate to form the intermediate product, which is then reacted with 2,4-thiazolidinedione and 4-pyridinecarbaldehyde to form the final product. This synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to activate the peroxisome proliferator-activated receptor gamma (2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamideγ), which plays a crucial role in glucose and lipid metabolism. The activation of 2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamideγ by this compound leads to improved insulin sensitivity, reduced inflammation, and decreased adiposity. Additionally, it has been shown to have anti-cancer and anti-inflammatory properties.
Propriétés
Nom du produit |
2-[2,4-dioxo-5-(4-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
---|---|
Formule moléculaire |
C18H15N3O3S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
2-[(5E)-2,4-dioxo-5-(pyridin-4-ylmethylidene)-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C18H15N3O3S/c1-12-3-2-4-14(9-12)20-16(22)11-21-17(23)15(25-18(21)24)10-13-5-7-19-8-6-13/h2-10H,11H2,1H3,(H,20,22)/b15-10+ |
Clé InChI |
PAXISWXOZZHBEA-XNTDXEJSSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=NC=C3)/SC2=O |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=NC=C3)SC2=O |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC=NC=C3)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.